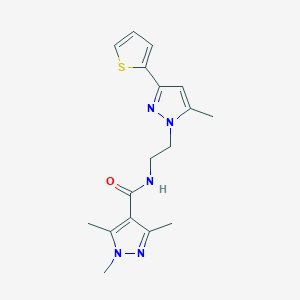

1,3,5-trimethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide

Description

The compound 1,3,5-trimethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by:

- A 1,3,5-trimethyl-substituted pyrazole core linked to a carboxamide group.

- An ethyl spacer connecting the carboxamide nitrogen to a second pyrazole moiety substituted with a 5-methyl group and a thiophen-2-yl group.

Propriétés

IUPAC Name |

1,3,5-trimethyl-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5OS/c1-11-10-14(15-6-5-9-24-15)20-22(11)8-7-18-17(23)16-12(2)19-21(4)13(16)3/h5-6,9-10H,7-8H2,1-4H3,(H,18,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFKLYDTRYCREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=C(N(N=C2C)C)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Thiophene Incorporation: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

1,3,5-trimethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines.

Applications De Recherche Scientifique

1,3,5-trimethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: Used in studies to understand its effects on cellular processes and pathways.

Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mécanisme D'action

The mechanism of action of 1,3,5-trimethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context and the structure-activity relationship of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:

Compound 6a (from )

- Structure : Features a pyrazole core substituted with trifluoromethyl (CF₃) at position 3, linked via an acetic acid spacer.

- Key Differences: Replaces the thiophen-2-yl group with CF₃, altering electronic and steric properties.

- Implications : CF₃ groups enhance lipophilicity and metabolic stability compared to thiophene, which may influence fungicidal activity.

Rotigotine Related Compound G (from )

- Structure: Contains bis[2-(thiophen-2-yl)ethyl]amino groups attached to a tetrahydronaphthalen-ol scaffold.

- Molecular weight (420.03 g/mol) exceeds the target compound’s estimated weight (~380–400 g/mol), suggesting differences in solubility and bioavailability .

- Implications : Multi-thiophene systems may enhance binding to hydrophobic receptors but reduce aqueous solubility.

Thiophene Carboxamide Derivatives (from )

- Structure : Benzoimidazol-thiophene-carboxamide hybrids (e.g., compound 18a).

- Key Differences :

- Replaces pyrazole with benzoimidazole, introducing a larger aromatic system.

- Substitutions (methylthio, phenyl) alter steric bulk compared to the target compound’s methyl and thiophene groups.

- Implications : Benzoimidazole may improve thermal stability but reduce synthetic accessibility compared to pyrazole .

D314-0308 (from )

- Structure : Pyrazole-thiazole-carboxamide with chlorophenyl and dimethoxyphenyl substituents.

- Key Differences :

- Implications : Thiazole’s electronegativity may enhance interactions with polar enzyme active sites.

Key Research Findings

- Electronic Effects : Thiophene’s electron-rich nature (compared to CF₃ or thiazole) may enhance interactions with electron-deficient biological targets, such as cytochrome P450 enzymes .

- Synthetic Accessibility : Pyrazole-carboxamide derivatives are typically synthesized via carbodiimide coupling, but substituent choice (e.g., CF₃ vs. thiophene) dictates precursor availability and reaction yields .

- Bioactivity Trends : Thiophene-containing compounds (e.g., Rotigotine derivatives) show CNS activity, while trifluoromethyl-pyrazoles (e.g., 6a) are linked to antifungal properties, suggesting the target compound’s applications depend on substituent optimization .

Activité Biologique

1,3,5-trimethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole class. Its unique structure, characterized by multiple functional groups, positions it as a significant candidate for various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₄O, with a molecular weight of approximately 329.42 g/mol. The presence of a pyrazole ring, thiophene moiety, and carboxamide group contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O |

| Molecular Weight | 329.42 g/mol |

| Functional Groups | Pyrazole, Thiophene, Carboxamide |

Antitumor Properties

Research indicates that compounds similar to 1,3,5-trimethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide exhibit significant antitumor activity. For instance, studies on bis-pyrazolyl-thiazoles have shown efficacy against hepatocellular carcinoma cell lines. Furthermore, a library of pyrazole carboxamides was synthesized and tested for toxicity against Caenorhabditis elegans, demonstrating potential relevance in cancer research.

The mechanisms by which this compound exerts its biological effects are primarily through interaction with specific biological targets such as enzymes or receptors involved in cancer progression and microbial resistance mechanisms. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Study 1: Antitumor Efficacy

A study investigating the antitumor properties of pyrazole derivatives found that compounds with thiophene moieties exhibited enhanced cytotoxic effects against various cancer cell lines. The study highlighted the role of structural diversity in enhancing biological activity.

Study 2: Toxicity Assessment

Another research effort focused on assessing the toxicity of synthesized pyrazole carboxamides using C. elegans as a model organism. The results indicated that certain derivatives showed low toxicity while maintaining significant biological activity, suggesting potential for further development in medicinal chemistry.

Synthesis

The synthesis of 1,3,5-trimethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. Key steps include:

- Formation of Pyrazole Ring : This is achieved through condensation reactions involving hydrazine derivatives and suitable carbonyl compounds.

- Introduction of Thiophene Group : Electrophilic aromatic substitution or similar strategies are employed to introduce the thiophene moiety.

- Final Modifications : Additional steps are taken to incorporate the carboxamide functionality.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | Pyrazole derivative with carbamoyl group | Exhibits potent insecticidal activity |

| 4-(Difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole | Contains pyridine moiety | Investigated for anti-inflammatory properties |

| Bis-pyrazolyl-thiazoles | Incorporates thiazole alongside pyrazoles | Demonstrated anti-tumor activity against specific cancer cell lines |

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to minimize side products?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole and thiophene precursors. A common approach includes:

Huisgen Azide-Alkyne Cycloaddition : For constructing the triazole or pyrazole core (e.g., copper-catalyzed "click" chemistry to ensure regioselectivity) .

Carboxamide Coupling : Activated esters (e.g., NHS esters) or coupling agents like EDCI/HOBt are used to link the pyrazole and thiophene moieties .

Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

Key Controls :

- Temperature modulation (0–25°C for sensitive intermediates).

- Strict stoichiometric ratios to prevent dimerization.

- Inert atmosphere (N₂/Ar) for oxygen-sensitive steps .

Basic: Which spectroscopic techniques confirm the molecular structure, and what spectral signatures are critical?

Methodological Answer:

- ¹H/¹³C NMR :

- Pyrazole ring protons appear as singlets (δ 2.1–2.5 ppm for methyl groups).

- Thiophene protons show doublets (δ 6.8–7.2 ppm) .

- FT-IR :

- Carboxamide C=O stretch at ~1650–1680 cm⁻¹.

- Thiophene C-S vibration at ~680 cm⁻¹ .

- HRMS : Exact mass matching within 3 ppm error to confirm molecular formula .

Basic: What in vitro models are suitable for initial bioactivity screening?

Methodological Answer:

- Antimicrobial Activity :

- Broth microdilution assays (MIC determination) against S. aureus and E. coli .

- Cytotoxicity :

- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition :

- Fluorescence-based assays (e.g., COX-2 inhibition) with positive controls (e.g., celecoxib) .

Advanced: How can solubility/stability be optimized for in vivo studies without altering the pharmacophore?

Methodological Answer:

- Prodrug Strategies : Introduce hydrolyzable esters (e.g., ethyl ester) at the carboxamide group to enhance bioavailability .

- Salt Formation : Use hydrochloride or sodium salts to improve aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes to prolong half-life .

Validation : Monitor plasma stability via HPLC and compare pharmacokinetic profiles (AUC, Cₘₐₓ) .

Advanced: What computational approaches predict target interactions, and how are predictions validated?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina to model interactions with COX-2 or kinase domains (PDB IDs: 1PXX, 3ERT). Prioritize binding poses with ΔG ≤ -8 kcal/mol .

- MD Simulations :

- Run 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤ 2 Å) .

Experimental Validation : - Site-directed mutagenesis of predicted residue contacts (e.g., Arg120 in COX-2) followed by SPR binding assays .

- Run 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤ 2 Å) .

Advanced: How can contradictory enzyme inhibition data be analyzed to establish SAR?

Methodological Answer:

- Statistical Meta-Analysis :

- Aggregate data from multiple assays (e.g., IC₅₀ values) and apply multivariate regression to identify substituent effects (e.g., thiophene vs. furan groups) .

- Assay-Specific Variables :

- Compare buffer pH (7.4 vs. 6.5) and ATP concentrations (1 mM vs. 10 µM) in kinase assays to resolve discrepancies .

Case Study : A 2-fold IC₅₀ variation in PI3Kα inhibition was traced to Mg²⁺ concentration differences .

- Compare buffer pH (7.4 vs. 6.5) and ATP concentrations (1 mM vs. 10 µM) in kinase assays to resolve discrepancies .

Advanced: How to resolve conflicting cytotoxicity data between 2D and 3D models?

Methodological Answer:

- 3D Model Optimization :

- Use spheroids <500 µm diameter to ensure compound penetration; monitor via confocal microscopy with fluorescent analogs .

- Metabolic Profiling :

- Compare ATP levels (CellTiter-Glo) and hypoxia markers (pimonidazole staining) in 2D vs. 3D systems .

Example : A 10-fold higher IC₅₀ in 3D colon cancer organoids was attributed to reduced drug diffusion, mitigated by adding ABC transporter inhibitors .

- Compare ATP levels (CellTiter-Glo) and hypoxia markers (pimonidazole staining) in 2D vs. 3D systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.